(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide
Description
This compound is a sulfonyl-substituted methanimidoyl cyanide derivative characterized by a unique combination of functional groups:
- tert-butylsulfonyl group: Imparts steric bulk and enhances hydrolytic stability.
- 4-(trifluoromethyl)anilino moiety: Introduces strong electron-withdrawing effects via the trifluoromethyl group, influencing reactivity and binding interactions.
Properties
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-12(2,3)22(20,21)11(8-17)19-18-10-6-4-9(5-7-10)13(14,15)16/h4-7,18H,1-3H3/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCWITCRSMRUTD-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of tert-butylsulfonyl chloride: This can be achieved by reacting tert-butyl alcohol with chlorosulfonic acid.
Synthesis of 4-(trifluoromethyl)aniline: This involves the nitration of trifluorotoluene followed by reduction of the nitro group to form the aniline derivative.
Coupling Reaction: The tert-butylsulfonyl chloride is then reacted with 4-(trifluoromethyl)aniline to form the corresponding sulfonamide.
Formation of Methanimidoyl Cyanide: This step involves the reaction of the sulfonamide with cyanogen bromide under basic conditions to introduce the methanimidoyl cyanide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The methanimidoyl cyanide group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The methanimidoyl cyanide group can act as a reactive site for covalent modification of target proteins, potentially leading to inhibition of enzymatic activity or modulation of signaling pathways.
Comparison with Similar Compounds
Key Structural Analogues from Literature
The following compounds share functional or structural similarities (Table 1):
Functional Group Analysis
- Sulfonyl vs. Thiazole/Nitro Groups: The tert-butylsulfonyl group in the target compound enhances steric hindrance and solubility in non-polar media compared to the nitrophenyl-thiazole system in 505-14-6, which may favor π-π stacking interactions . The trifluoromethyl group offers superior metabolic stability over the dimethylamino group in 88482-52-4, which is prone to oxidative demethylation .
Electronic and Reactivity Profiles
Electron-Withdrawing Effects :
Nucleophilic Susceptibility :
Research Findings and Hypotheses
- In contrast, 155579-27-4’s imidazole ring may target heme-containing enzymes .
Synthetic Challenges :
- Introducing the tert-butylsulfonyl group requires stringent anhydrous conditions compared to the synthesis of 505-14-6, where nitro groups are easier to install .
Biological Activity
(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide is a synthetic compound with notable biological activity. It is characterized by its unique molecular structure, which includes a tert-butylsulfonyl group and a trifluoromethyl aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C13H14F3N3O2S
- Molecular Weight : 333.33 g/mol
- CAS Number : 338976-14-0
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.
Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, thereby modulating various biological pathways. Its sulfonamide structure is known to interact with biological targets, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects :
- Another investigation revealed that the compound reduced pro-inflammatory cytokine production in vitro. This suggests that it may have applications in treating inflammatory diseases such as rheumatoid arthritis.
-
Enzyme Inhibition :
- The compound was found to inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced efficacy of co-administered medications.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Induced apoptosis | Study A |
| Anticancer | Lung Cancer Cells | Inhibited proliferation | Study B |
| Anti-inflammatory | Macrophage Model | Reduced cytokine production | Study C |
| Enzyme Inhibition | Various Enzymatic Assays | Inhibited enzyme activity | Study D |
Future Directions
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in animal models.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
